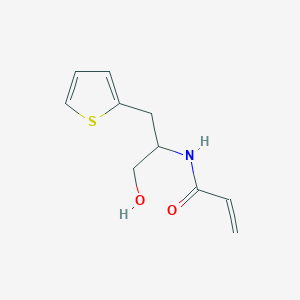
5-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a compound with interesting properties, showing promise in various fields including medicinal chemistry and industrial applications. It's characterized by its complex molecular structure that includes bromine, dimethylamino, and sulfonamide groups, making it a versatile candidate for numerous chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromination: The synthesis begins with the bromination of thiophene-2-sulfonamide. This process generally involves the use of bromine or N-bromosuccinimide (NBS) under controlled temperature conditions.
Formation of Triazine Derivative: The next step involves the formation of the 1,3,5-triazin-2-yl)methyl derivative. This is achieved through a nucleophilic substitution reaction, where the thiophene-2-sulfonamide reacts with a dimethylamino-pyrrolidine-triazine intermediate under alkaline conditions.
Final Coupling: The final step is the coupling of the brominated thiophene-2-sulfonamide with the triazine intermediate. This is typically performed under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation and ensure high yield.
Industrial Production Methods
In industrial settings, the process is scaled up using continuous flow chemistry techniques. This involves automated systems that control reaction conditions (temperature, pressure, and reagent flow) to optimize yield and purity. Key considerations include the use of catalysts and solvents that minimize environmental impact and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or other reactive sites, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃) for nucleophilic substitution; bromine (Br₂), chlorinating agents for electrophilic substitution
Major Products
Sulfoxides and Sulfones: From oxidation of the thiophene ring
Amines: From reduction of nitro groups
Substituted Derivatives: Introduction of various functional groups through substitution reactions
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalysis for various chemical reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Bioactive Molecules: Potential precursor for drugs targeting specific biological pathways.
Medicine
Pharmaceuticals: Research on its application in drug development, especially for compounds requiring specific targeting in cells or tissues.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
Molecular Targets
The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. Its sulfonamide group is known to interact with enzyme active sites, inhibiting their function.
Pathways Involved
The primary pathways involved include:
Enzyme Inhibition: Blocking the activity of enzymes critical for biological processes.
Signal Transduction Modulation: Altering cellular signaling pathways, impacting cell function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide
5-Iodo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide
5-Bromo-N-((4-(diethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide
Uniqueness
Functional Groups: Unique combination of bromine, dimethylamino, and sulfonamide groups.
Reactivity: Higher reactivity due to the presence of bromine, making it suitable for various chemical modifications.
Applications: Broader range of applications in scientific research and industry due to its distinctive molecular structure.
Propiedades
IUPAC Name |
5-bromo-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN6O2S2/c1-20(2)13-17-11(18-14(19-13)21-7-3-4-8-21)9-16-25(22,23)12-6-5-10(15)24-12/h5-6,16H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPNUDABIFBBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({5-[({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2546387.png)



![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2546393.png)

![5-BROMO-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2546395.png)
![5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine](/img/structure/B2546396.png)


![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)
